molecular formula C19H21NO3S B14672099 Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 50722-74-2

Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B14672099
CAS No.: 50722-74-2
M. Wt: 343.4 g/mol
InChI Key: AMFABWAJFRPEFZ-UHFFFAOYSA-N
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Description

Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a chemical compound with the molecular formula C19H21NO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Carbosulfan .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves several steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with methyl((2-methylphenyl)thio)carbamic acid chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets industry standards. The reaction conditions are carefully monitored, including temperature, pressure, and reaction time, to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including its use as a pesticide and insecticide.

    Industry: Utilized in the manufacturing of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately causing their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its specific chemical structure, which provides it with distinct properties and applications. Its ability to inhibit acetylcholinesterase effectively makes it a valuable compound in pest control .

Properties

CAS No.

50722-74-2

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-(2-methylphenyl)sulfanylcarbamate

InChI

InChI=1S/C19H21NO3S/c1-13-8-5-6-11-16(13)24-20(4)18(21)22-15-10-7-9-14-12-19(2,3)23-17(14)15/h5-11H,12H2,1-4H3

InChI Key

AMFABWAJFRPEFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C

Origin of Product

United States

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